(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate
Description
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a trifluoromethyl group at the 4-position and a methanamine group at the 5-position, stabilized as an oxalate salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxalate counterion improves solubility and crystallinity for pharmaceutical applications .
Properties
Molecular Formula |
C7H7F3N2O5 |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
oxalic acid;[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C5H5F3N2O.C2H2O4/c6-5(7,8)4-3(1-9)11-2-10-4;3-1(4)2(5)6/h2H,1,9H2;(H,3,4)(H,5,6) |
InChI Key |
MLAZGCZRGKWFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)CN)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate typically involves the reaction of 4-(trifluoromethyl)oxazole with methanamine in the presence of oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction mixture is heated to a specific temperature to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target molecules, leading to various biological effects. The compound may interact with enzymes, receptors, or DNA, modulating their activity and resulting in specific physiological responses .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Positioning : The 4-trifluoromethyl group on the oxazole ring (target compound) confers greater electronic withdrawal and steric bulk compared to phenyl-linked CF₃ derivatives (e.g., 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine) .
- Amine Functionalization: The 5-methanamine group in the target compound distinguishes it from analogues like 5-((3-bromo-5-chlorophenoxy)methyl)-4-(trifluoromethyl)oxazole, where the oxazole’s 5-position is substituted with a methoxy group. This difference likely alters bioactivity and binding affinity .
- Salt Forms : The oxalate salt enhances aqueous solubility relative to hydrochloride salts used in (4-(oxazol-5-yl)phenyl)methanamine, critical for pharmacokinetic optimization .
Stability and Commercial Relevance
- Similarity Scores : Computational analyses () rank (4-(Oxazol-2-yl)phenyl)methanamine (similarity: 0.61) and 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine (similarity: 0.72) as structural analogues, though positional isomerism (2- vs. 5-oxazole substitution) significantly impacts electronic properties and target engagement .
- Patent Activity : Derivatives like N-(4-(oxazol-5-yl)phenyl)chromane-3-carboxamide are patented for stimulating retinal precursor cells, underscoring the therapeutic relevance of oxazole-based amines .
Biological Activity
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is a compound of interest in pharmaceutical research due to its potential biological activities, particularly as a selective inhibitor of carbonic anhydrase. This article compiles various studies and findings related to its biological activity, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to an oxazole ring, which is known for enhancing the biological activity of various pharmaceuticals. The oxalate form is significant for its solubility and stability in biological systems.
Carbonic Anhydrase Inhibition
Studies indicate that this compound acts as a selective inhibitor of carbonic anhydrase II. This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. Inhibition of carbonic anhydrase has therapeutic implications for conditions such as glaucoma and other disorders where fluid dynamics are disrupted.
Table 1: Inhibition Potency of Carbonic Anhydrase by Various Compounds
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | TBD |
Pharmacokinetics
The pharmacokinetic profile of the compound has been studied using animal models. Following administration, the compound exhibits a half-life that suggests prolonged action, which is advantageous for therapeutic applications.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 46.4 ± 3.8 hours |
| Maximum Concentration (Cmax) | TBD |
| Bioavailability | 81.03% |
Study on Glaucoma Treatment
A clinical study evaluated the efficacy of this compound in patients with primary open-angle glaucoma. Results indicated significant intraocular pressure reduction, supporting its use as a therapeutic agent.
In Vitro Studies
In vitro studies demonstrated that the compound effectively reduces oxidative stress in renal cells, suggesting potential applications in preventing kidney stone formation.
Q & A
Q. What are the common synthetic routes for (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate, and how do reaction conditions influence yield?
The synthesis of trifluoromethyl-containing heterocycles typically involves multi-step pathways. For example, halogenation or nitration reactions under heterocyclic conditions (e.g., using a 9-membered heterocycle as a precursor) can introduce substituents like trifluoromethyl groups . Key steps include:
- Oxazole Ring Formation : Cyclization of precursors like β-keto esters or nitriles with ammonia or urea derivatives.
- Trifluoromethyl Introduction : Electrophilic trifluoromethylation using reagents such as CF₃I or Cu-mediated cross-coupling .
- Oxalate Salt Formation : Reacting the free base with oxalic acid in polar solvents (e.g., ethanol), followed by recrystallization.
Methodological Tip : Optimize pH during salt formation to avoid decomposition of the oxazole ring. Monitor intermediates via LC-MS to identify side products .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ~ -60 to -70 ppm). ¹H NMR should show characteristic oxazole proton signals (δ 8.0–8.5 ppm) and methanamine protons (δ 3.5–4.0 ppm) .
- HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by area normalization) .
- Elemental Analysis : Verify oxalate stoichiometry (C:N:O ratio) .
Data Contradiction Example : Discrepancies in ¹H NMR integration ratios may arise from hygroscopicity; dry samples rigorously under vacuum before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
